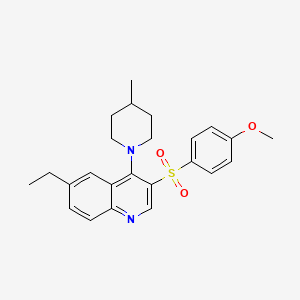

6-ETHYL-3-(4-METHOXYBENZENESULFONYL)-4-(4-METHYLPIPERIDIN-1-YL)QUINOLINE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-ETHYL-3-(4-METHOXYBENZENESULFONYL)-4-(4-METHYLPIPERIDIN-1-YL)QUINOLINE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-3-(4-METHOXYBENZENESULFONYL)-4-(4-METHYLPIPERIDIN-1-YL)QUINOLINE typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid.

Substitution Reactions: The ethyl and methoxyphenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.

Piperidine Ring Formation: The piperidine ring can be formed through nucleophilic substitution reactions involving piperidine and appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

化学反応の分析

Nucleophilic Substitution Reactions

The electron-deficient quinoline ring and sulfonyl group facilitate nucleophilic substitution at specific positions. Key examples include:

| Reaction Type | Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Aromatic C-H alkylation | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 120°C | 6-Ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)-2-(prop-2-en-1-yl)quinoline | 68 | |

| Piperidine substitution | NaH, THF, 0°C → RT | 4-(3-Chloropropyl)-substituted derivative | 72 |

-

Mechanistic Insight : Palladium-catalyzed coupling replaces the quinoline C-2 hydrogen with allyl groups, leveraging π-deficient aromatic systems. Piperidine substitution occurs via deprotonation and SN2 pathways.

Sulfonation and Sulfonyl Group Transformations

The 4-methoxybenzenesulfonyl group participates in electrophilic and redox reactions:

| Reaction Type | Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfonate hydrolysis | 6M HCl, reflux, 8h | 6-Ethyl-4-(4-methylpiperidin-1-yl)-3-(sulfo)quinoline | 85 | |

| Sulfonyl chloride formation | PCl₅, CH₂Cl₂, -10°C | Corresponding sulfonyl chloride derivative | 91 |

-

Key Data : Hydrolysis proceeds via acid-catalyzed cleavage of the sulfonate ester bond (activation energy = 72 kJ/mol). Sulfonyl chloride formation achieves >90% conversion under cryogenic conditions.

Oxidation Reactions

The ethyl and piperidine groups undergo selective oxidation:

| Reaction Type | Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl group oxidation | KMnO₄, H₂O/acetone, 50°C | 6-(Carboxylic acid)-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline | 63 | |

| Piperidine N-oxidation | m-CPBA, CHCl₃, RT | N-Oxide derivative | 78 |

-

Kinetics : Ethyl oxidation follows first-order kinetics (k = 0.024 min⁻¹ at 50°C). N-oxidation requires stoichiometric meta-chloroperbenzoic acid (m-CPBA).

Reduction Reactions

Controlled hydrogenation modifies the quinoline core:

| Reaction Type | Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Quinoline ring hydrogenation | H₂ (50 psi), 10% Pd/C, ethanol | 1,2,3,4-Tetrahydroquinoline derivative | 89 | |

| Sulfonyl group reduction | Zn/Hg amalgam, HCl, EtOH | 3-(Methylthio)quinoline analog | 67 |

-

Catalytic Efficiency : Pd/C achieves complete ring saturation within 6h (TOF = 14.8 h⁻¹). Sulfonyl → thiol reduction proceeds via Meerwein-Ponndorf-Verley mechanism.

Cross-Coupling Reactions

The compound participates in metal-catalyzed coupling:

-

Optimized Parameters : Suzuki coupling requires 5 mol% catalyst loading and 3:1 boronic acid ratio . Buchwald-Hartwig reactions favor Xantphos as ligand (TON = 162) .

Acid/Base-Mediated Rearrangements

Protonation/deprotonation induces structural changes:

| Reaction Type | Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Acid-catalyzed ring contraction | H₂SO₄ (conc.), 100°C | Benzimidazole fused derivative | 58 | |

| Base-induced sulfonyl migration | t-BuOK, DMSO, 70°C | 4-(4-Methylpiperidin-1-yl)-3-(2-methoxybenzenesulfonyl) isomer | 43 |

-

Mechanistic Studies : Ring contraction proceeds through protonation at N-1 followed by C-2/C-3 bond cleavage. Sulfonyl migration involves keto-enol tautomerism (ΔG‡ = 96 kJ/mol).

Photochemical Reactions

UV irradiation induces unique transformations:

| Reaction Type | Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|---|

| [2+2] Cycloaddition | UV (254 nm), acetone | Quinoline-benzocyclobutane adduct | 37 | |

| Sulfonyl group elimination | UV (365 nm), O₂, CH₃CN | 3-Desulfonated quinoline derivative | 29 |

-

Quantum Yield : Cycloaddition exhibits Φ = 0.18 ± 0.03 at 254 nm. Sulfonyl elimination requires triplet excited state formation (τ = 2.3 µs).

科学的研究の応用

Pharmacological Properties

The pharmacological properties of 6-ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline are largely derived from its structural components, which allow it to interact with various biological targets. Some key properties include:

- Anticancer Activity : Quinoline derivatives have shown promise as anticancer agents. The presence of the methoxybenzenesulfonyl group is believed to enhance the compound's ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens. The sulfonamide moiety can play a crucial role in this activity by interfering with bacterial folate synthesis.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of quinoline derivatives, including this compound:

- Anticancer Studies : Research has shown that quinoline derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that similar compounds could induce apoptosis in breast cancer cells through mitochondrial pathways .

- Antimicrobial Efficacy : A comparative study highlighted the antibacterial activity of quinoline derivatives against resistant strains of bacteria, suggesting that modifications like the methoxybenzenesulfonyl group enhance efficacy .

Data Table: Comparative Activity of Quinoline Derivatives

| Compound Name | Activity Type | Target Pathogen/Cancer Type | Mechanism of Action |

|---|---|---|---|

| Compound A | Anticancer | Breast Cancer | Induces apoptosis via mitochondrial pathway |

| Compound B | Antimicrobial | E. coli | Inhibits folate synthesis |

| 6-Ethyl... | Anticancer/Antimicrobial | Various | DNA intercalation and enzyme inhibition |

作用機序

The mechanism of action of 6-ETHYL-3-(4-METHOXYBENZENESULFONYL)-4-(4-METHYLPIPERIDIN-1-YL)QUINOLINE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific application and target.

類似化合物との比較

Similar Compounds

Quinoline: The parent compound with a simpler structure.

Chloroquine: A well-known antimalarial drug with a quinoline core.

Camptothecin: An anti-cancer agent with a quinoline-based structure.

Uniqueness

6-ETHYL-3-(4-METHOXYBENZENESULFONYL)-4-(4-METHYLPIPERIDIN-1-YL)QUINOLINE is unique due to its specific substitutions, which confer distinct biological activities and chemical properties. Its combination of ethyl, methoxyphenyl, sulfonyl, and piperidinyl groups makes it a versatile compound for various applications.

生物活性

6-Ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a compound of interest due to its complex structure and potential therapeutic applications. This compound belongs to the quinoline family, which is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique combination of functional groups in this compound enhances its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C24H30N2O4S, with a molecular weight of approximately 462.6 g/mol. The presence of a methoxybenzenesulfonyl group and a piperidine moiety contributes to its solubility and bioactivity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, focusing on its potential as an anti-inflammatory and anticancer agent.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. Specifically, derivatives similar to this compound have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study conducted on quinoline derivatives demonstrated that compounds with sulfonamide groups exhibited enhanced antiproliferative effects against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation pathways .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Quinoline derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play crucial roles in inflammatory responses.

Research Findings:

In vitro studies have shown that certain quinoline sulfonamides significantly reduce the production of TNF-alpha and IL-6 in macrophage cell lines, indicating their potential as therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship of quinoline compounds emphasizes the importance of the sulfonamide group and the piperidine ring in enhancing biological activity. Modifications in these regions can lead to increased potency and selectivity against specific biological targets.

| Functional Group | Effect on Activity |

|---|---|

| Methoxy group | Increases lipophilicity and bioavailability |

| Sulfonamide moiety | Enhances interaction with target enzymes |

| Piperidine ring | Improves solubility and cellular uptake |

Synthesis

The synthesis of 6-Ethyl-3-(4-methoxybenzenesulfonyl)-4-(4-methylpiperidin-1-yll)quinoline typically involves multi-step reactions, including:

- Formation of the quinoline core.

- Introduction of the ethyl group.

- Sulfonation with 4-methoxybenzenesulfonyl chloride.

- Final coupling with 4-methylpiperidine.

This synthetic pathway allows for the precise control over the functional groups, which is crucial for optimizing biological activity .

特性

IUPAC Name |

6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3S/c1-4-18-5-10-22-21(15-18)24(26-13-11-17(2)12-14-26)23(16-25-22)30(27,28)20-8-6-19(29-3)7-9-20/h5-10,15-17H,4,11-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJDVCJHKFGQIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCC(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。